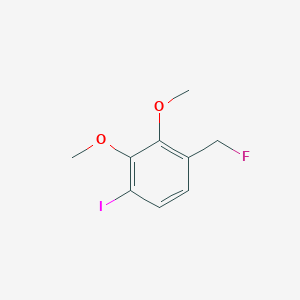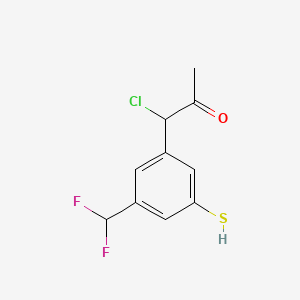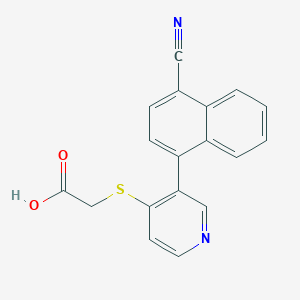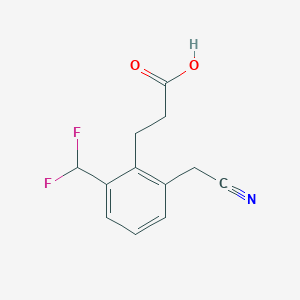
2-Bromothiazoline hbr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromothiazoline hydrobromide is a chemical compound with the molecular formula C3H3BrN2S·HBr It is a derivative of thiazoline, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromothiazoline hydrobromide typically involves the bromination of thiazoline. One common method includes the reaction of thiazoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-bromothiazoline hydrobromide may involve continuous flow processes to enhance efficiency and yield. The use of bromine generators and optimized reaction conditions can facilitate large-scale production. For instance, the bromination process can be intensified using photochemical methods, which allow for precise control over the reaction parameters and improved product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromothiazoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of diverse thiazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form thiazole derivatives, which are important intermediates in organic synthesis.
Reduction Reactions: Reduction of 2-bromothiazoline hydrobromide can yield thiazoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide and bromine are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thiazolines and thiazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Bromothiazoline hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting infectious diseases and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-bromothiazoline hydrobromide involves its reactivity with various biological and chemical targets. The bromine atom in the compound can participate in electrophilic addition and substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is crucial for its role in the synthesis of bioactive compounds and enzyme inhibitors .
Comparación Con Compuestos Similares
2-Bromothiazole: A closely related compound with similar reactivity but different applications.
N-Bromosuccinimide: Another brominating agent used in organic synthesis, known for its role in radical bromination reactions.
2-Bromothiophene: A compound with a similar structure but different electronic properties and reactivity.
Uniqueness: 2-Bromothiazoline hydrobromide is unique due to its specific reactivity profile and the presence of both sulfur and nitrogen atoms in the thiazoline ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and research .
Propiedades
Fórmula molecular |
C3H5Br2NS |
|---|---|
Peso molecular |
246.95 g/mol |
Nombre IUPAC |
2-bromo-4,5-dihydro-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C3H4BrNS.BrH/c4-3-5-1-2-6-3;/h1-2H2;1H |
Clave InChI |
XTQJBSQSIHPKPC-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




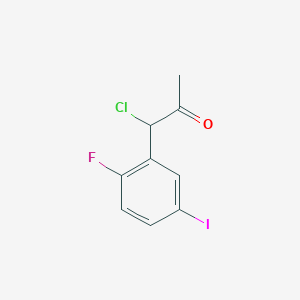

![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
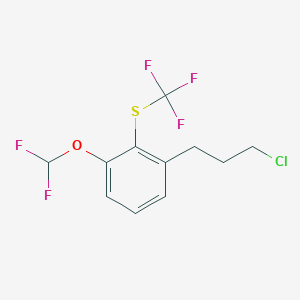

![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
